(Z)-10-Hexadecenal: A Technical Guide to its Discovery, Isolation, and Analysis
(Z)-10-Hexadecenal: A Technical Guide to its Discovery, Isolation, and Analysis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-10-Hexadecenal is a C16 unsaturated aldehyde that functions as a crucial component of the female sex pheromone in several moth species, most notably the yellow peach moth, Dichocrocis punctiferalis.[1] As a semiochemical, it plays a vital role in mate attraction and reproductive isolation. This technical guide provides a comprehensive overview of the discovery, isolation, and analytical characterization of (Z)-10-hexadecenal, along with detailed experimental protocols and a summary of its biological significance. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and drug development who are interested in the study and application of insect pheromones.
Data Presentation
Physicochemical Properties of (Z)-10-Hexadecenal
| Property | Value |
| Molecular Formula | C₁₆H₃₀O |
| Molecular Weight | 238.41 g/mol |
| CAS Number | 68279-24-3 |
| Appearance | Colorless liquid |
| Boiling Point | 302°C (predicted) |
| Density | 0.847 g/cm³ (predicted) |
Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., TG-5MS) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Temperature Program | 60°C (1 min hold), ramp to 175°C at 10°C/min, then to 225°C at 6°C/min, then to 300°C at 4°C/min, hold for 20 min[2][3] |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Key Mass Fragments (m/z) | 41, 43, 55, 67, 81, 95, 109, 123, 137, 151, 165, 179, 193, 208, 221, 238 (M⁺) |
Note: The provided GC-MS parameters are a general guideline for the analysis of long-chain aldehydes and may require optimization for specific instruments and applications.
Experimental Protocols
Isolation of (Z)-10-Hexadecenal from Dichocrocis punctiferalis
This protocol outlines the general steps for the extraction and purification of (Z)-10-Hexadecenal from the abdominal tips of female yellow peach moths.
Materials:
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Virgin female Dichocrocis punctiferalis moths (2-3 days old)
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Hexane (HPLC grade)
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Dichloromethane (HPLC grade)
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Silica gel (for column chromatography, 70-230 mesh)
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Glass wool
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Chromatography column
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Rotary evaporator
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Vials for sample collection
Procedure:
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Pheromone Gland Excision: Anesthetize virgin female moths by cooling. Excise the abdominal tips containing the pheromone glands.
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Solvent Extraction: Immerse the excised abdominal tips in a minimal volume of hexane or dichloromethane in a glass vial. Allow the extraction to proceed for several hours at room temperature.
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Concentration: Carefully remove the abdominal tips from the solvent. Concentrate the crude extract under a gentle stream of nitrogen or using a rotary evaporator at low temperature to avoid degradation of the aldehyde.
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Silica Gel Column Chromatography:
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Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into the chromatography column plugged with glass wool.
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Allow the silica gel to settle, and then add a layer of sand on top.
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Pre-elute the column with hexane.
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Carefully load the concentrated crude extract onto the top of the column.
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Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding diethyl ether or dichloromethane.
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Collect fractions and analyze each fraction by GC-MS to identify those containing (Z)-10-Hexadecenal.
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Final Concentration: Combine the fractions containing the purified (Z)-10-Hexadecenal and concentrate the solution as described in step 3. Store the purified pheromone in a sealed vial at -20°C.
Synthesis of (Z)-10-Hexadecenal via Wittig Reaction
This protocol provides a general outline for the synthesis of (Z)-10-Hexadecenal using a Wittig reaction, which is a common method for creating carbon-carbon double bonds with good stereoselectivity.
Materials:
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1-Bromopentane
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Triphenylphosphine
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Strong base (e.g., n-butyllithium, sodium amide)
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11-Undecenal
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Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
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Reagents for workup and purification (e.g., water, brine, organic solvents, silica gel)
Procedure:
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Preparation of the Phosphonium Ylide:
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React 1-bromopentane with triphenylphosphine to form the corresponding phosphonium salt.
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Treat the phosphonium salt with a strong base in an anhydrous solvent to generate the phosphonium ylide. This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
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-
Wittig Reaction:
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Cool the ylide solution to a low temperature (e.g., -78°C).
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Slowly add 11-undecenal to the ylide solution.
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Allow the reaction to warm to room temperature and stir for several hours.
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Workup and Purification:
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Quench the reaction with water.
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
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Remove the solvent using a rotary evaporator.
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Purify the crude product by silica gel column chromatography to obtain pure (Z)-10-Hexadecenal.
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Mandatory Visualization
Caption: Experimental workflows for the isolation and synthesis of (Z)-10-Hexadecenal.
Caption: Generalized signaling pathway for moth sex pheromone reception.
